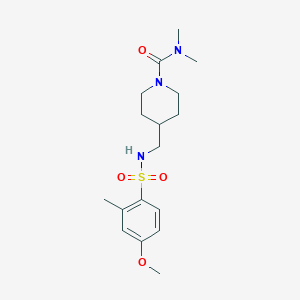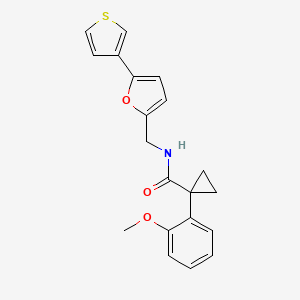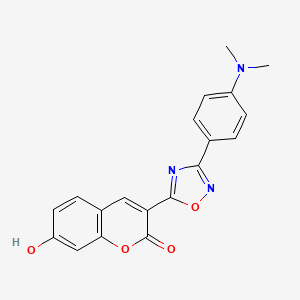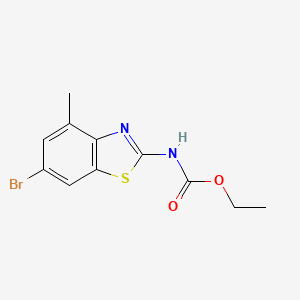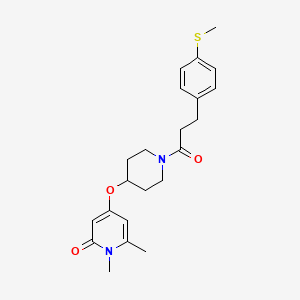
1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound that stands out for its intricate structure and potential applications in various scientific fields. This compound belongs to a broader class of molecules known for their complex interactions within biological systems and synthetic versatility in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves multi-step synthesis. It starts with the functionalization of the pyridin-2(1H)-one core, followed by the introduction of the piperidin-4-yloxy group. Each step requires specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis of this compound may involve streamlined processes, including continuous flow synthesis to enhance efficiency and scalability. The use of automation and advanced analytical techniques ensures consistency in production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various reactions such as:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Commonly employs hydride sources such as lithium aluminum hydride.
Substitution: Often facilitated by nucleophiles and electrophiles under controlled conditions.
Reagents and Conditions:
Oxidation: : Requires strong oxidants and acidic conditions.
Reduction: : Performed in inert atmosphere with strong reducing agents.
Substitution: : Takes place in polar aprotic solvents to stabilize intermediates.
Major Products: The reactions typically yield modified pyridin-2(1H)-one derivatives, which can further be utilized in drug development or as intermediates in more complex synthetic pathways.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in multiple domains:
Chemistry: : Used as an intermediate in synthesizing more complex organic molecules.
Biology: : Helps in studying enzyme interactions and metabolic pathways.
Medicine: : Potential use in developing therapeutic agents for treating various diseases.
Industry: : Applied in the manufacturing of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates the biological pathways and can lead to either inhibition or activation of these targets. Key pathways may include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to compounds like 4-phenylpiperidin-4-yl derivatives, 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exhibits unique properties due to its methylthio group and complex piperidinyl-pyridin-2(1H)-one scaffold. Similar compounds might include:
4-Phenylpiperidin-4-yl derivatives: : Structurally similar but lacking the methylthio group.
Pyridin-2(1H)-one derivatives: : Varying in substituents on the pyridinone ring but without the piperidinyl linkage.
By highlighting its distinct structural features and applications, this compound emerges as a significant compound in modern scientific research.
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-14-19(15-22(26)23(16)2)27-18-10-12-24(13-11-18)21(25)9-6-17-4-7-20(28-3)8-5-17/h4-5,7-8,14-15,18H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVTAOQFYJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-benzoylbenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2724628.png)
![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)
![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)
![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)
![6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B2724632.png)
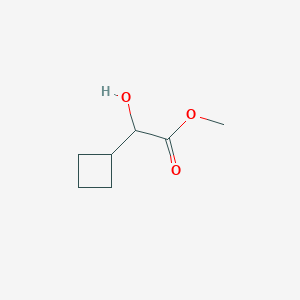
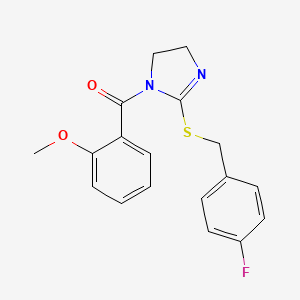
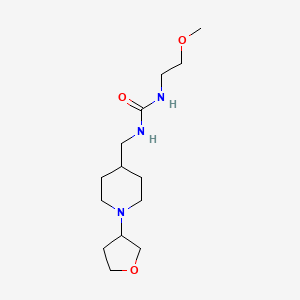
![(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B2724641.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)
